molecular formula C16H11F3N4O6 B2886066 2-(4-nitrobenzoyl)-N-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)hydrazinecarboxamide CAS No. 452088-98-1

2-(4-nitrobenzoyl)-N-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)hydrazinecarboxamide

Cat. No.: B2886066
CAS No.: 452088-98-1
M. Wt: 412.281
InChI Key: MNXLDXYQCASCCA-UHFFFAOYSA-N
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Description

This compound features a hydrazinecarboxamide core substituted with a 4-nitrobenzoyl group and a 2-(trifluoromethyl)benzo[d][1,3]dioxol moiety. The nitro group is a strong electron-withdrawing substituent, while the trifluoromethyl group enhances hydrophobicity and metabolic stability.

Properties

IUPAC Name

1-[(4-nitrobenzoyl)amino]-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4O6/c17-15(18,19)16(28-11-3-1-2-4-12(11)29-16)20-14(25)22-21-13(24)9-5-7-10(8-6-9)23(26)27/h1-8H,(H,21,24)(H2,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXLDXYQCASCCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)OC(O2)(C(F)(F)F)NC(=O)NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrobenzoyl)-N-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)hydrazinecarboxamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Benzo[d][1,3]dioxole Ring: This step involves the cyclization of appropriate precursors under acidic conditions to form the benzo[d][1,3]dioxole structure.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide.

    Hydrazinecarboxamide Formation: The final step involves the reaction of the intermediate with hydrazinecarboxamide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

3.1. Acylation Reactions

Acylation reactions are fundamental in modifying the hydrazine backbone of the compound. For instance:

  • Reagents : Acyl chlorides (e.g., 4-nitrobenzoyl chloride) are commonly used.

  • Mechanism : The nucleophilic nitrogen of the hydrazine attacks the carbonyl carbon of the acyl chloride, resulting in the formation of an amide bond.

3.2. Cyclization Reactions

The formation of the benzo[d] dioxole structure can occur through cyclization reactions involving:

  • Reagents : Dioxole precursors or coupling agents.

  • Conditions : Often requires heat or specific catalysts to facilitate ring closure.

3.3. Biological Activity Assessments

Research has indicated that derivatives of this compound exhibit significant biological activities:

  • Enzyme Inhibition : Studies have shown that certain hydrazinecarboxamides can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 27.04 µM to over 100 µM depending on structural modifications .

Characterization Techniques

Characterization of synthesized compounds is vital for confirming their structure and purity:

  • Spectroscopic Methods : Techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to elucidate molecular structures.

  • Purity Assessment : Thin-layer chromatography (TLC) is commonly used to assess the purity of synthesized compounds.

Table 1: Characterization Data

Characterization MethodObserved Values
Melting PointTypically ranges from 188°C to 213°C
IR SpectraKey peaks at 3290 cm⁻¹ (NH), 1664 cm⁻¹ (C=O)
NMR Peaksδ values indicating functional groups

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

The compound’s potential biological activity, particularly due to the presence of the nitro and trifluoromethyl groups, makes it a candidate for drug discovery and development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.

Industry

In materials science, the compound could be used in the development of new materials with specific electronic or optical properties due to the presence of the trifluoromethyl and benzo[d][1,3]dioxole groups.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, altering biochemical pathways. The nitro group could be involved in redox reactions, while the trifluoromethyl group might influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Structural Features and Electronic Effects

Table 1: Key Structural Differences Among Analogs
Compound Class Substituents/Modifications Key Functional Groups
Target Compound 4-Nitrobenzoyl, 2-(trifluoromethyl)benzo[d][1,3]dioxol –NO₂, –CF₃, benzo[d][1,3]dioxol
N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazinecarboxamides Alkyl chains (C1–C18) on hydrazinecarboxamide; 4-CF₃-benzoyl –CF₃, –CONH–, variable alkyl
Thiazole analogs Benzo[1,3]dioxol-5-ylmethylene, 4-CF₃-phenylthiazole –C=S, thiazole, benzo[1,3]dioxol
Hydrazinecarbothioamides 4-Aryl sulfonyl, 2,4-difluorophenyl –C=S, –SO₂–, –F
Triazole derivatives 1,2,4-Triazole-3-thiones from cyclization of hydrazinecarbothioamides –N–N–, triazole, –S–
  • The benzo[d][1,3]dioxol moiety introduces steric hindrance and rigidity compared to simpler aryl groups in thiazole analogs .

Physicochemical Properties

Table 2: Comparative Spectral and Physical Data
Compound Type IR Features (cm⁻¹) NMR Shifts (δ, ppm) Melting Point (°C)
Target Compound (Inferred) νC=O ~1680; νNO₂ ~1520, 1350 Aromatic protons: 7.5–8.5; –CF₃: ~120 (¹³C) ~180–190 (estimated)
N-Alkyl Analogs νC=O 1663–1682; νNH 3150–3319 –CF₃: 124.8 (J = 269.9 Hz, ¹³C) 178.5–196
Thiazole Analogs νC=S 1247–1255; νNH 3278–3414 Benzo[1,3]dioxol: 6.08 (s, 2H, –OCH₂O–) 237.2–239.9
Hydrazinecarbothioamides νC=S 1243–1258; νC=O 1663–1682 –SO₂–: 7.6–8.0 (aromatic) Not reported
  • Key Observations :
    • The absence of νC=S (~1240–1258 cm⁻¹) in the target compound distinguishes it from thioamide analogs . –CF₃ groups in NMR show distinct ¹³C signals (~124 ppm, J = 269.9 Hz) in both the target and N-alkyl analogs .

Biological Activity

The compound 2-(4-nitrobenzoyl)-N-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)hydrazinecarboxamide is a member of the hydrazinecarboxamide family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, enzyme inhibition, and structure-activity relationships (SAR).

Synthesis and Characterization

The synthesis of this compound involves the reaction of 4-nitrobenzoylhydrazine with trifluoromethyl-substituted benzo[d][1,3]dioxole derivatives. Characterization is typically performed using spectroscopic methods such as NMR and mass spectrometry to confirm the structure and purity of the synthesized compounds .

Antimicrobial Activity

Research has shown that derivatives of hydrazinecarboxamides exhibit antimicrobial properties against various pathogens, including Mycobacterium tuberculosis and non-tuberculous mycobacteria. The synthesized compound was evaluated for its Minimum Inhibitory Concentration (MIC) against these organisms.

CompoundMIC (µM)Target Organism
2f250M. tuberculosis
2f62.5M. kansasii

The compound's activity was noted to be lower compared to the first-line antituberculotic drug isoniazid, which exhibits an MIC of 1 µM against M. tuberculosis .

Enzyme Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) was assessed using Ellman's method. The results indicated moderate inhibition with IC50 values ranging from 27.04 to 106.75 µM for AChE and 58.01 to 277.48 µM for BuChE.

EnzymeIC50 Range (µM)Comparison Drug
Acetylcholinesterase (AChE)27.04 - 106.75Rivastigmine
Butyrylcholinesterase (BuChE)58.01 - 277.48-

Notably, some derivatives showed lower IC50 values than rivastigmine, indicating potential as therapeutic agents in treating conditions like Alzheimer's disease .

Structure-Activity Relationship (SAR)

The biological activity of hydrazinecarboxamides is influenced by the substituents on the benzoyl and hydrazine moieties. The introduction of trifluoromethyl groups has been associated with enhanced potency against microbial targets and improved enzyme inhibition profiles.

Key Findings:

  • Substituent Effects : Longer alkyl chains on the hydrazine nitrogen enhance AChE inhibition.
  • Trifluoromethyl Group : This group significantly impacts both antimicrobial and enzyme inhibitory activities.
  • Hydrophobic Interactions : The presence of bulky groups increases binding affinity to enzyme active sites.

Case Studies

In a study involving a series of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, researchers found that compounds with specific alkyl chain lengths exhibited superior activity against AChE and BuChE compared to their shorter-chain counterparts .

Additionally, molecular docking studies suggested that these compounds act as non-covalent inhibitors, positioning themselves near the active site triad of AChE, thereby inhibiting its function effectively .

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